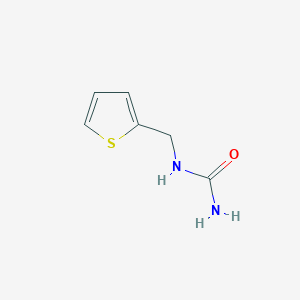

N-(2-thienylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

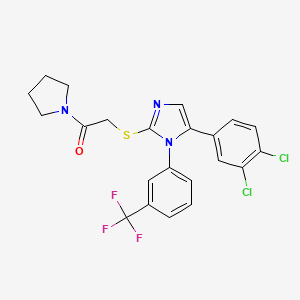

“N-(2-thienylmethyl)urea” is a biochemical used for proteomics research . It has a molecular formula of C6H8N2OS and a molecular weight of 156.21 .

Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This methodology has been found suitable for gram-scale synthesis of molecules having commercial applications in large volumes .Molecular Structure Analysis

The molecular structure of “N-(2-thienylmethyl)urea” is represented by the formula C6H8N2OS . More detailed structural analysis would require specific spectroscopic techniques such as IR, NMR, and X-ray diffraction .Chemical Reactions Analysis

The synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .Scientific Research Applications

Proteomics Research

“N-(2-thienylmethyl)urea” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization.

Anticancer Agents

Urea-based compounds, including “N-(2-thienylmethyl)urea”, have been explored for their potential as anticancer agents . The urea moiety is a privileged scaffold in medicinal chemistry for its capability to establish a peculiar network of drug−target interactions, useful physicochemical properties for tuning the druggability of new chemical entities, and structural and synthetic versatility that opens the door to numerous drug design possibilities .

Kinase Inhibitors

“N-(2-thienylmethyl)urea” and its derivatives could be used as kinase inhibitors . Kinase inhibitors are an important class of drugs that block certain enzymes known as kinases. These inhibitors can block the growth of cancer by preventing cancer cells from dividing and growing.

Soil Enzyme Activity

Urea-based compounds like “N-(2-thienylmethyl)urea” can impact soil enzyme activities . The addition of N fertilizer would stimulate microbial growth, which could potentially affect soil health and crop yield .

Nitrogen Fertilizer

“N-(2-thienylmethyl)urea” could potentially be used as a nitrogen fertilizer . Nitrogen is an essential nutrient for plant growth, and urea-based compounds are commonly used to provide this nutrient to crops.

Drug Discovery

The urea moiety in “N-(2-thienylmethyl)urea” plays a significant role in the drug discovery process . Its structural and synthetic versatility opens the door to numerous drug design possibilities .

Mechanism of Action

Target of Action

The primary target of N-(2-thienylmethyl)urea is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

Urease, a nickel-dependent enzyme, is known to catalyze the hydrolysis of urea into ammonia and carbamate

properties

IUPAC Name |

thiophen-2-ylmethylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c7-6(9)8-4-5-2-1-3-10-5/h1-3H,4H2,(H3,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPGMIBBYIGDII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-thienylmethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-cyclopentyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2937172.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2937175.png)

![3-Tert-butyl-6-[[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2937184.png)

![(5-Chloro-2-methoxyphenyl)-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2937185.png)

![N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2937187.png)

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-methylpropanamide](/img/structure/B2937188.png)

![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2937194.png)

![L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2S)-1-[(1R)-2-carboxy-1-methoxyethyl]-2-methylbutyl]-N-methyl-](/img/structure/B2937195.png)